endo-BCN Diastereomer Specifically Reduces Fluorescence Quenching Relative to exo-BCN
In a direct head-to-head comparison of SPAAC reaction products, only the endo-BCN diastereomer demonstrated the ability to reduce contact-mediated fluorescence quenching. This effect was attributed to the distinct, extended tricyclic fused ring system formed exclusively by the endo-BCN isomer upon triazole formation [1]. When endo-BCN was substituted for exo-BCN in a previously reported fluorescence-quenched chemical probe, a novel 'fluorescence always-on' construct was successfully generated, whereas exo-BCN-based products failed to mitigate quenching [1].
| Evidence Dimension | Reduction of Fluorescence Quenching in SPAAC Product |
|---|---|
| Target Compound Data | endo-BCN (diastereomer of BCN) - Reduced fluorescence quenching observed; Enabled 'always-on' fluorescent construct. |
| Comparator Or Baseline | exo-BCN (diastereomer of BCN) - Did not reduce fluorescence quenching; Failed to generate 'always-on' construct. |
| Quantified Difference | Qualitative difference (Presence vs. Absence of quenching reduction). |
| Conditions | SPAAC reaction with azido-derivatized 5(6)-carboxyfluorescein (5(6)-FAM) and analysis of contact fluorescence quenching in the resulting conjugates. |
Why This Matters
This is critical for the design of high-performance fluorescent probes, biosensors, and imaging agents where maximizing signal-to-noise ratio and preventing fluorophore quenching are paramount for assay sensitivity.
- [1] Yu, S.-L., et al. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations. ACS Omega 2023, 8 (48), 46073–46090. View Source
